2-氨基-5-溴吡啶-3-基氨基甲酸乙酯

描述

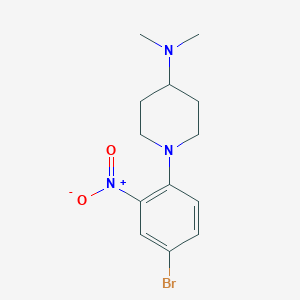

“Ethyl (2-amino-5-bromopyridin-3-yl)carbamate” is a chemical compound with the molecular formula C8H10BrN3O2 and a molecular weight of 260.09 g/mol . It is intended for research use only and is not suitable for human or veterinary use.

Synthesis Analysis

The synthesis of carbamates, including “Ethyl (2-amino-5-bromopyridin-3-yl)carbamate”, involves the reaction of urea with ethanol . Carbamates are widely used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . A catalytic amount of N-methylimidazole (NMI) can accelerate a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .

Molecular Structure Analysis

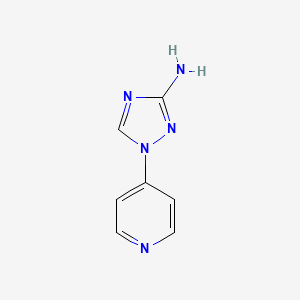

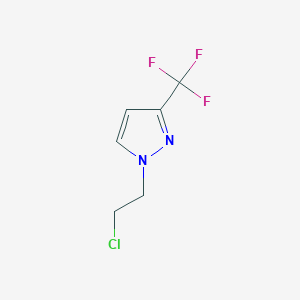

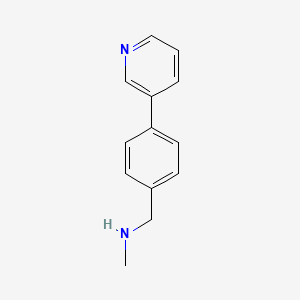

The molecular structure of “Ethyl (2-amino-5-bromopyridin-3-yl)carbamate” consists of an ethyl group attached to a carbamate group, which is further connected to a pyridine ring with a bromine atom and an amino group .

Chemical Reactions Analysis

Carbamates, including “Ethyl (2-amino-5-bromopyridin-3-yl)carbamate”, can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate .

科学研究应用

抗癌药物合成:已探索 2-氨基-5-溴吡啶-3-基氨基甲酸乙酯衍生物作为抗癌药物的潜力。研究表明,该化合物的特定衍生物与细胞微管蛋白结合,使细胞在有丝分裂期积累,并对小鼠的实验性肿瘤表现出细胞毒活性。这些衍生物已被合成和修饰,以增强其活性并减少副作用 (Temple、Rener 和 Comber,1989).

抗有丝分裂药物的合成:研究表明,2-氨基-5-溴吡啶-3-基氨基甲酸乙酯的对映异构体在生物学测试中表现出显着的效力差异,强调了立体化学在药物开发中的重要性。特别地,S-异构体被发现比 R-异构体在几个生物系统中更有效 (Temple 和 Rener,1992).

微波辅助合成:已经开发了一种高效的一锅法合成 3-氨基-7-氮杂吲哚,该方法从 3-氰基吡啶-2-基氨基甲酸乙酯和 α-溴酮在微波辐射下开始。该方法具有高收率、短反应时间和高官能团相容性 (Yang 等人,2014).

抑制癌细胞的有丝分裂:对 2-氨基-5-溴吡啶-3-基氨基甲酸乙酯衍生物的研究表明,它们能够抑制培养的淋巴样白血病 L1210 细胞的有丝分裂。在这些化合物的吡嗪环的特定位置进行改变会显着影响它们的细胞毒性和对有丝分裂的抑制 (Temple, Rener, Comber 和 Waud,1991).

构效关系的研究:对 2-氨基-5-溴吡啶-3-基氨基甲酸乙酯衍生物的构效关系的研究提供了有关如何通过修饰该分子来影响其生物活性(特别是在抗肿瘤应用中)的见解。这些研究导致了具有增强抗肿瘤特性的新化合物的开发 (Temple, Rener 和 Comber,1989).

作用机制

Carbamates, including “Ethyl (2-amino-5-bromopyridin-3-yl)carbamate”, are known to cause carbamylation of acetylcholinesterase at neuronal synapses and neuromuscular junctions . They are structurally and mechanistically similar to organophosphate insecticides, but unlike organophosphates, carbamates bind to acetylcholinesterase reversibly .

安全和危害

Ethyl carbamate, a related compound, is a process contaminant found in fermented foods and alcoholic beverages. It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is probably carcinogenic to humans . Long-term exposure to ethyl carbamate may cause neurological disorders .

未来方向

The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . Future research may focus on the development of new carbamate derivatives with improved therapeutic properties .

属性

IUPAC Name |

ethyl N-(2-amino-5-bromopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c1-2-14-8(13)12-6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQTZCGCVJDXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-amino-5-bromopyridin-3-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)